molecular formula C14H19NO3 B15231413 N-(tert-Butyl)-2-(2-formyl-4-methylphenoxy)acetamide

N-(tert-Butyl)-2-(2-formyl-4-methylphenoxy)acetamide

Cat. No.: B15231413
M. Wt: 249.30 g/mol
InChI Key: ZTXRYVVOPCGQMX-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-2-(2-formyl-4-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a tert-butyl group attached to the nitrogen atom and a phenoxyacetamide backbone substituted with a formyl group at the 2-position and a methyl group at the 4-position of the aromatic ring.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

N-tert-butyl-2-(2-formyl-4-methylphenoxy)acetamide

InChI

InChI=1S/C14H19NO3/c1-10-5-6-12(11(7-10)8-16)18-9-13(17)15-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17)

InChI Key

ZTXRYVVOPCGQMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC(C)(C)C)C=O

Origin of Product

United States

Biological Activity

N-(tert-Butyl)-2-(2-formyl-4-methylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its mechanism of action, efficacy, and related case studies.

Chemical Structure and Properties

This compound features a phenoxyacetamide structure, which is known for its diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The compound's structural formula can be represented as follows:

C15H19NO3\text{C}_{15}\text{H}_{19}\text{N}\text{O}_3

Research indicates that compounds with similar structures often act through various mechanisms, including enzyme inhibition and receptor modulation. For instance, acetamide derivatives have been shown to exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B), which are crucial in the metabolism of neurotransmitters like serotonin and dopamine .

Biological Activity Overview

1. Antioxidant Activity
Studies have demonstrated that phenoxyacetamides can exhibit significant antioxidant properties. These compounds may scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

2. Antimicrobial Activity
Similar compounds have shown varying degrees of antimicrobial activity against gram-positive and gram-negative bacteria. For instance, some acetamide analogues demonstrated moderate activity against specific bacterial strains .

3. Anti-inflammatory Effects
The potential anti-inflammatory effects of this compound have been explored through docking studies that suggest it may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant reduction in oxidative stress
AntimicrobialModerate activity against selected bacteria
COX-2 InhibitionPotential anti-inflammatory effects

Case Study: Inhibition of MAO-A and MAO-B

In a study evaluating the inhibition of MAO enzymes, several phenoxyacetamide derivatives were synthesized and tested. The results indicated that certain derivatives exhibited IC50 values as low as 0.018 µM for MAO-A, suggesting potent inhibitory effects that could be beneficial for treating depression and anxiety disorders .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of acetamide derivatives revealed that compounds with specific functional groups showed enhanced activity against both gram-positive and gram-negative bacteria. This highlights the importance of structural modifications in enhancing biological efficacy .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of N-(tert-Butyl)-2-(2-formyl-4-methylphenoxy)acetamide analogs:

Compound Name (Source) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Rf Value (Solvent System) Key Substituents
N-(tert-butyl)-2-(2-fluorophenyl)-2-(N-propylacetamido)acetamide C₁₇H₂₅FN₂O₂ 308.19 155–157 95 0.26 (Et₂O:DCM = 1.5:8.5) 2-fluorophenyl, N-propylacetamido
2-(2-tert-butyl-4-methylphenoxy)-N-(2-methoxyethyl)acetamide C₁₆H₂₅NO₃ 279.37 Not reported Not reported Not reported 2-tert-butyl-4-methylphenoxy, 2-methoxyethyl
N-(tert-butyl)-2-(4-cyano-2-methoxyphenoxy)acetamide C₁₄H₁₈N₂O₃ 262.30 Not reported Not reported Not reported 4-cyano-2-methoxyphenoxy
Compound 7t (N-(tert-Butyl)-2-(2-nitro-5,11-dioxo-indeno[1,2-c]isoquinolin-6-yl)acetamide) Not specified Not specified Not reported 81 Not reported Indeno-isoquinoline, nitro group
N-(tert-butyl)-2-(2-ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide C₂₀H₂₈N₂O₃S 376.51 Not reported Not reported Not reported Ethoxy, thienylmethylamino-methyl
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups: The 2-fluorophenyl substituent in increases polarity (higher Rf = 0.26) compared to alkyl-substituted analogs. Formyl vs. Bulkiness: The tert-butyl group universally enhances steric hindrance, influencing solubility and crystallinity (e.g., higher melting points in fluorinated derivatives ).

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